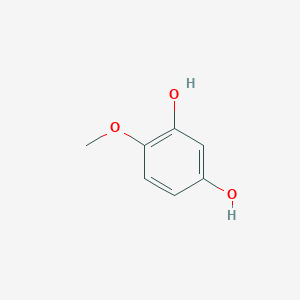

4-Methoxybenzene-1,3-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxybenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-10-7-3-2-5(8)4-6(7)9/h2-4,8-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPJJASIJVRXZFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20209871 | |

| Record name | 1,3-Benzenediol, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6100-60-3 | |

| Record name | 1,3-Benzenediol, 4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006100603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediol, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-1,3-benzenediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 4-Methoxybenzene-1,3-diol

An In-depth Technical Guide to the Synthesis of 4-Methoxybenzene-1,3-diol

This compound, also known as 4-methoxyresorcinol or 2,4-dihydroxyanisole, is a substituted phenol that serves as a valuable intermediate in the synthesis of a wide array of complex organic molecules.[1][2] Its unique arrangement of hydroxyl and methoxy functional groups on the benzene ring makes it a versatile building block, particularly in the development of pharmaceuticals and natural products. The presence of two nucleophilic hydroxyl groups and an electron-donating methoxy group activates the aromatic ring towards electrophilic substitution, while also providing handles for further functionalization. This guide, intended for researchers and drug development professionals, provides a detailed exploration of the primary and alternative synthetic pathways to this compound, emphasizing the underlying chemical principles and field-proven methodologies that ensure reliable and reproducible outcomes.

Primary Synthesis Pathway: The Dakin Oxidation of Isovanillin

The most direct and widely cited route for the laboratory-scale synthesis of this compound is the Dakin oxidation of isovanillin (3-hydroxy-4-methoxybenzaldehyde).[1] This reaction is a powerful tool in organic synthesis for converting ortho- or para-hydroxyaryl aldehydes or ketones into benzenediols and a carboxylate.[3][4][5] The choice of isovanillin as a starting material is strategic; it is commercially available and possesses the requisite hydroxyl group ortho to the aldehyde, predisposing it to the desired transformation.

Causality and Mechanistic Insight

The Dakin oxidation is mechanistically related to the Baeyer-Villiger oxidation.[3][4] The reaction commences with the nucleophilic addition of a hydroperoxide ion, generated in situ from hydrogen peroxide or, in this case, performic acid, to the aldehyde's carbonyl carbon. This forms a tetrahedral intermediate. The crucial step involves the migratory insertion of the aryl group, leading to the formation of a formate ester. This migration is facilitated by the electron-donating hydroxyl group on the aromatic ring. The subsequent hydrolysis of this ester under basic conditions yields the target diol, this compound, and a formate salt. The use of performic acid followed by basic hydrolysis provides an efficient one-pot transformation with a high yield.[1]

Caption: Mechanism of the Dakin Oxidation of Isovanillin.

Experimental Protocol: Dakin Oxidation

This protocol is adapted from established literature procedures.[1] It is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC).

Materials:

-

Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

-

Dry Chloroform (CHCl₃)

-

Performic Acid (prepared from formic acid and hydrogen peroxide)

-

10% Alcoholic Potassium Hydroxide (KOH) solution

-

80% Aqueous Ethanol

-

Dilute Hydrochloric Acid (HCl)

-

Diethyl Ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 g (0.066 mol) of isovanillin in 100 mL of dry chloroform in a flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0°C in an ice bath. This is critical to control the exothermic reaction with the peracid and prevent side reactions.

-

Peracid Addition: Add 50 mL of pre-prepared performic acid dropwise to the vigorously stirred solution. The rate of addition should be controlled to maintain the temperature below 5°C.

-

Reaction Monitoring: Monitor the reaction progress by taking small aliquots and spotting them on a TLC plate. The disappearance of the isovanillin spot indicates the completion of the oxidation to the formate ester. Stop the addition of performic acid once isovanillin is no longer detected.

-

Stirring: Allow the mixture to stir for an additional 3 hours at 0°C.

-

Solvent Removal: Remove the chloroform solvent under reduced pressure using a rotary evaporator.

-

Hydrolysis: To the residue (the formate ester), add a 10% alcoholic potassium hydroxide solution until the mixture is alkaline. Then, add 100 mL of 10% KOH in 80% aqueous ethanol.

-

Reflux: Reflux the reaction mixture for 1 hour to ensure complete hydrolysis of the formate ester.

-

Work-up:

-

Remove the ethanol solvent in vacuo.

-

Acidify the remaining aqueous solution with dilute hydrochloric acid.

-

Extract the product into diethyl ether (4 x 100 mL).

-

Combine the ether extracts and dry over anhydrous sodium sulfate.

-

-

Purification: Filter off the drying agent and distill the ether to yield 4-methoxyresorcinol as an oil, which solidifies upon cooling.[1]

Quantitative Data Summary

| Parameter | Value | Source |

| Starting Material | Isovanillin | [1] |

| Yield | ~76% (7 g) | [1] |

| Boiling Point | 132-135°C at 4 mmHg | [1] |

| Melting Point | 66-67°C | [1] |

| Appearance | Yellow Oil / Solid | [1] |

| Molecular Formula | C₇H₈O₃ | [2] |

| Molecular Weight | 140.14 g/mol | [2] |

Alternative Synthesis Pathway: Elbs Persulfate Oxidation

An alternative and classic method for synthesizing dihydric phenols is the Elbs persulfate oxidation.[6][7] This reaction involves the hydroxylation of a phenol by reacting it with potassium persulfate in an alkaline solution.[8][9] For the synthesis of this compound, the logical starting material would be 3-methoxyphenol.

Principle and Rationale

The Elbs oxidation proceeds via the nucleophilic attack of a phenolate anion on the peroxide oxygen of the persulfate ion.[10] This attack preferentially occurs at the para position relative to the existing hydroxyl group, leading to the formation of an intermediate aryl sulfate.[8] Subsequent acid-catalyzed hydrolysis cleaves the sulfate ester to reveal the newly introduced hydroxyl group.[10] While generally reliable, the yields of the Elbs reaction can be moderate due to competing side reactions.[6] However, it offers a different strategic approach, starting from a simpler precursor.

Caption: Two-step synthesis via Elbs persulfate oxidation.

Conceptual Protocol: Elbs Oxidation

-

Phenolate Formation: Dissolve 3-methoxyphenol in an aqueous alkaline solution (e.g., NaOH or KOH) to generate the corresponding phenolate anion.

-

Persulfate Addition: Cool the solution and slowly add an aqueous solution of potassium persulfate (K₂S₂O₈) while maintaining a low temperature.

-

Reaction: Allow the reaction to proceed at or below room temperature for several hours until the persulfate is consumed.

-

Hydrolysis: Acidify the reaction mixture and heat to hydrolyze the intermediate sulfate ester to the final diol product.

-

Purification: The product would then be isolated through extraction and purified by distillation or recrystallization.

Comparative Analysis of Synthetic Pathways

| Feature | Dakin Oxidation of Isovanillin | Elbs Persulfate Oxidation of 3-Methoxyphenol |

| Starting Material | Isovanillin (more complex) | 3-Methoxyphenol (simpler) |

| Number of Steps | 1 (Oxidation + Hydrolysis) | 1 (or 2 if starting from resorcinol) |

| Typical Yield | Good to High (~76%)[1] | Moderate to Low[6] |

| Reagents | Performic Acid, KOH | Potassium Persulfate, Base, Acid |

| Key Advantage | High yield and direct conversion | Utilizes a more fundamental starting material |

| Key Disadvantage | Requires a more functionalized starting material | Often suffers from lower yields and side products |

Conclusion

The synthesis of this compound is most efficiently achieved via the Dakin oxidation of isovanillin, a pathway characterized by high yield and operational simplicity on a laboratory scale. The underlying mechanism, involving a Baeyer-Villiger-type rearrangement, is well-understood, allowing for robust process control. While the Elbs persulfate oxidation of 3-methoxyphenol presents a viable alternative, it is often hampered by lower yields. The choice of synthetic route will ultimately depend on the specific requirements of the research program, including the availability of starting materials, desired scale, and purity specifications. This guide provides the necessary technical foundation and field-proven protocols to enable drug development professionals to confidently synthesize this key chemical intermediate.

References

- 1. 4-METHOXYRESORCINOL | 6100-60-3 [chemicalbook.com]

- 2. 4-Methoxyresorcinol | 6100-60-3 | FM25356 | Biosynth [biosynth.com]

- 3. Dakin oxidation - Wikipedia [en.wikipedia.org]

- 4. Dakin Reaction [organic-chemistry.org]

- 5. Synthetic application of dakin reaction | Filo [askfilo.com]

- 6. Elbs persulfate oxidation - Wikipedia [en.wikipedia.org]

- 7. Elbs Persulfate Oxidation - Chempedia - LookChem [lookchem.com]

- 8. organicreactions.org [organicreactions.org]

- 9. Elbs Persulphate Oxidation (Chapter 43) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. BJOC - The Elbs and Boyland-Sims peroxydisulfate oxidations [beilstein-journals.org]

An In-Depth Technical Guide to the Physicochemical Properties of 4-Methoxyresorcinol

Introduction: Unveiling the Potential of 4-Methoxyresorcinol

4-Methoxyresorcinol, also known as 2,4-dihydroxyanisole, is a phenolic compound of significant interest to the scientific community, particularly for researchers, scientists, and professionals in drug development. Its unique chemical structure, featuring both hydroxyl and methoxy functional groups on a benzene ring, imparts a range of physicochemical properties that make it a valuable building block in organic synthesis and a promising candidate in medicinal chemistry. This guide provides a comprehensive overview of the core physicochemical characteristics of 4-methoxyresorcinol, offering both foundational knowledge and practical insights for its application in a research and development setting.

Recent studies have highlighted the potential of 4-methoxyresorcinol and its derivatives in various therapeutic areas. For instance, it has been investigated for its anticancer activities, with studies showing moderate efficacy against cell lines such as MCF-7, MDA-MB-231, and LNCaP.[1] Furthermore, the resorcinol scaffold is a well-known pharmacophore, and its derivatives have been explored as potent tyrosinase inhibitors, suggesting applications in dermatology and for treating hyperpigmentation disorders. The meta-dihydroxy arrangement in resorcinols confers resistance to oxidation by tyrosinase while still allowing for favorable interactions with the enzyme's copper ions.[1] This technical guide will delve into the essential physicochemical parameters that govern the behavior and reactivity of 4-methoxyresorcinol, providing a solid foundation for its strategic use in the design and synthesis of novel therapeutic agents.

Core Physicochemical Properties: A Quantitative Overview

The utility of a chemical entity in drug design and development is fundamentally linked to its physicochemical properties. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key physicochemical properties of 4-methoxyresorcinol are summarized in the table below, followed by a detailed discussion of each.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈O₃ | [2][3][4][5] |

| Molecular Weight | 140.14 g/mol | [2][3][4][5] |

| Appearance | Yellow Oil / Solid | [5] |

| Color | Very Dark Red to Very Dark Brown (Solid) | [5] |

| Melting Point | 66 °C | [5] |

| Boiling Point | 123-125 °C at 1.5 Torr | [5] |

| Density | 1.270 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 9.76 ± 0.10 (Predicted) | [5] |

| Solubility | Slightly soluble in DMSO and Methanol | [5] |

Structural and Molecular Characteristics

4-Methoxyresorcinol possesses the chemical structure 4-methoxybenzene-1,3-diol. Its identity is unambiguously confirmed by the following identifiers:

// Nodes for the atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; O2 [label="O"]; O3 [label="O"]; C7 [label="C"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"]; H7 [label="H"]; H8 [label="H"];

// Edges for the bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- O1; O1 -- H1; C3 -- O2; O2 -- H2; C4 -- O3; O3 -- C7; C7 -- H3; C7 -- H4; C7 -- H5; C2 -- H6; C5 -- H7; C6 -- H8;

} 4-Methoxyresorcinol Structure

Melting and Boiling Points: Indicators of Purity and Intermolecular Forces

The melting point of a solid is a critical indicator of its purity. For 4-methoxyresorcinol, a sharp melting point at 66 °C suggests a high degree of purity.[5] The boiling point, recorded as 123-125 °C at a reduced pressure of 1.5 Torr, is another important physical constant that provides information about the compound's volatility and the strength of its intermolecular forces.[5]

Acidity (pKa): A Key Determinant of Ionization and Biological Activity

The predicted pKa of 9.76 ± 0.10 for 4-methoxyresorcinol indicates that it is a weak acid, a characteristic feature of phenolic compounds.[5] The pKa value is crucial for predicting the ionization state of the molecule at a given pH, which in turn influences its solubility, membrane permeability, and interaction with biological targets. In a physiological environment with a pH of approximately 7.4, 4-methoxyresorcinol will exist predominantly in its neutral, protonated form.

Solubility Profile: Guiding Formulation and Experimental Design

The solubility of 4-methoxyresorcinol is reported as "slightly soluble" in dimethyl sulfoxide (DMSO) and methanol.[5] This information is vital for researchers when preparing solutions for in vitro assays, analytical testing, and synthetic reactions. The amphiphilic nature of the molecule, with its polar hydroxyl groups and a more nonpolar methoxy and benzene ring, dictates its solubility in various solvents.

Experimental Protocols for Physicochemical Characterization

To ensure the scientific integrity and reproducibility of research, it is essential to employ standardized and validated experimental protocols for determining the physicochemical properties of a compound. This section outlines detailed methodologies for the characterization of 4-methoxyresorcinol.

Synthesis of 4-Methoxyresorcinol

A common synthetic route to 4-methoxyresorcinol starts from isovanillin (3-hydroxy-4-methoxybenzaldehyde).[5]

Materials:

-

Isovanillin

-

Dry chloroform

-

Performic acid

-

Alcoholic potassium hydroxide solution (10%)

-

Aqueous ethanol (80%)

-

Dilute hydrochloric acid

-

Ether

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve isovanillin (10 g, 0.066 mole) in dry chloroform (100 ml) and cool the solution to 0°C.

-

Add performic acid dropwise to the vigorously stirred solution. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the isovanillin is consumed, stir the mixture for an additional 3 hours and then remove the solvent in vacuo.

-

Treat the resulting formate of isovanillin with a 10% alcoholic potassium hydroxide solution until the solution is alkaline.

-

Reflux the reaction mixture for 1 hour with a 10% solution of potassium hydroxide in 80% aqueous ethanol.

-

Remove the solvent in vacuo and acidify the remaining solution with dilute hydrochloric acid.

-

Extract the aqueous solution with ether (4 x 100 ml).

-

Dry the combined ether extracts over anhydrous sodium sulfate and distill to obtain 4-methoxyresorcinol as an oil, which solidifies on cooling.[5]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in the molecule and their neighboring atoms. For 4-methoxyresorcinol, one would expect signals for the aromatic protons, the hydroxyl protons, and the methoxy protons. The chemical shifts (δ) and coupling constants (J) are characteristic of the molecule's structure.

-

¹³C NMR: Reveals the number of different carbon environments in the molecule. The spectrum of 4-methoxyresorcinol would show distinct signals for the aromatic carbons and the methoxy carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-methoxyresorcinol would be expected to show characteristic absorption bands for:

-

O-H stretching of the hydroxyl groups (typically a broad band around 3200-3600 cm⁻¹).

-

C-H stretching of the aromatic ring and the methoxy group (around 2850-3100 cm⁻¹).

-

C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).

-

C-O stretching of the ether and phenol groups (around 1000-1300 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phenolic compounds like 4-methoxyresorcinol typically exhibit characteristic absorption maxima in the UV region. For reference, 4-methoxyphenol shows absorption maxima at 222 nm and 282 nm.[6] The exact λmax for 4-methoxyresorcinol would need to be determined experimentally in a suitable solvent, such as methanol or ethanol.

Applications in Drug Development: A Compound of Growing Importance

The unique structural features of 4-methoxyresorcinol make it an attractive scaffold for the development of new therapeutic agents.

Tyrosinase Inhibition and Dermatological Applications

As a resorcinol derivative, 4-methoxyresorcinol is a promising candidate for the development of tyrosinase inhibitors. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders such as melasma and age spots. The meta-dihydroxy substitution pattern of resorcinols is known to be crucial for their inhibitory activity, as it resists oxidation by the enzyme.[1]

Anticancer Potential

Recent in vitro studies have demonstrated the anticancer potential of 4-methoxyresorcinol. It has shown moderate activity against breast cancer (MCF-7, MDA-MB-231) and prostate cancer (LNCaP) cell lines.[1] Furthermore, radioiodinated derivatives of 4-methoxyresorcinol have shown significant cellular uptake in MCF-7 cells, suggesting its potential as a scaffold for developing radiopharmaceuticals for cancer diagnosis and therapy.[1]

Safety and Handling: A Researcher's Responsibility

As with any chemical compound, proper safety precautions must be observed when handling 4-methoxyresorcinol. Based on available safety data sheets for similar compounds, the following guidelines should be followed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust or vapors. Use in a well-ventilated area or under a fume hood. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[5]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion: A Versatile Tool for Scientific Advancement

4-Methoxyresorcinol is a compound with a rich profile of physicochemical properties that make it a valuable asset in the fields of organic synthesis and drug discovery. Its potential as a tyrosinase inhibitor and an anticancer agent warrants further investigation. This technical guide has provided a comprehensive overview of its key characteristics and the experimental methodologies for their determination. By understanding and applying this knowledge, researchers can effectively harness the potential of 4-methoxyresorcinol to drive innovation and contribute to the development of new and improved therapeutic solutions.

References

4-Methoxybenzene-1,3-diol: A Technical Guide to Its Putative Natural Occurrence and Sourcing

Preamble: Navigating the Known and the Unknown

For researchers and drug development professionals, the exploration of novel or rare phytochemicals is a critical frontier. 4-Methoxybenzene-1,3-diol, a methoxylated resorcinol derivative, represents a fascinating yet challenging subject of scientific inquiry. A comprehensive review of the current scientific literature reveals a conspicuous absence of documented natural sources for this specific compound. While its isomer, 4-methoxybenzene-1,2-diol (4-methoxycatechol), has been reported in Sphagneticola trilobata, the 1,3-diol variant remains elusive in metabolomic databases and published natural product isolations.

This guide, therefore, adopts a dual-pronged approach. Firstly, it acknowledges the current knowledge gap regarding this compound. Secondly, and more importantly, it provides a robust, technically-grounded framework for its potential discovery and isolation. By leveraging established principles of phytochemistry, biosynthetic pathways of related phenolic compounds, and state-of-the-art isolation methodologies, this document serves as a comprehensive roadmap for researchers aiming to investigate this rare molecule. We will proceed from a theoretical biosynthetic framework to a practical, actionable laboratory workflow, empowering scientists to potentially be the first to report its natural occurrence.

Part 1: The Biosynthetic Context - A Hypothetical Pathway

The biosynthesis of phenolic compounds in plants is a well-elucidated field, primarily involving the shikimate and acetate-malonate pathways[1][2]. Resorcinol-type structures, in particular, are often products of the acetate-malonate pathway, where polyketide synthases play a pivotal role[3]. The introduction of a methoxy group is typically a subsequent modification.

Based on these established principles, a putative biosynthetic pathway for this compound can be hypothesized. This pathway would likely involve the following key stages:

-

Formation of a Polyketide Chain: Acetyl-CoA and Malonyl-CoA serve as the primary building blocks. A type III polyketide synthase (PKS) would catalyze the sequential condensation of three malonyl-CoA units with a starter acetyl-CoA molecule.

-

Cyclization and Aromatization: The resulting poly-β-keto chain undergoes intramolecular cyclization and subsequent aromatization to form the core resorcinol ring structure.

-

Hydroxylation: The resorcinol ring may undergo further enzymatic hydroxylation to introduce additional hydroxyl groups, although for this compound, the core resorcinol structure (benzene-1,3-diol) is the direct precursor.

-

O-Methylation: The final and defining step would be the regioselective methylation of one of the hydroxyl groups, catalyzed by an O-methyltransferase (OMT) enzyme, to yield this compound.

This proposed pathway provides a basis for identifying potential plant families or species that might harbor this compound. Plants known to be rich in other resorcinol derivatives or possessing a high degree of O-methyltransferase activity would be prime candidates for investigation.

References

- 1. Polyphenols in Plants: Structure, Biosynthesis, Abiotic Stress Regulation, and Practical Applications (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TOPICS IN THE BIOSYNTHESIS OF PLANT PHENOLS | International Society for Horticultural Science [ishs.org]

- 3. Alkylresorcinol biosynthesis in plants: new insights from an ancient enzyme family? - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 2,4-Dihydroxyanisole: A Technical Guide for Drug Discovery and Development

Introduction: Unveiling the Potential of a Resorcinol Derivative

2,4-Dihydroxyanisole, also known as 4-methoxymethane-1,3-diol, is a phenolic compound belonging to the resorcinol class. Its structure, characterized by a benzene ring with hydroxyl groups at positions 2 and 4, and a methoxy group at position 1, makes it a molecule of significant interest in the fields of pharmacology and drug development. The arrangement of these functional groups imparts a range of biological activities, primarily stemming from its redox properties and its ability to interact with key biological macromolecules. This technical guide provides an in-depth exploration of the multifaceted biological activities of 2,4-dihydroxyanisole and its derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into its antioxidant and pro-oxidant characteristics, its potent enzyme inhibitory effects, its influence on cellular signaling pathways, and its cytotoxic potential, supported by field-proven experimental protocols and mechanistic insights.

Part 1: Antioxidant and Pro-oxidant Dynamics

The phenolic hydroxyl groups on the 2,4-dihydroxyanisole scaffold are central to its antioxidant activity. These groups can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging oxidative chain reactions. However, under certain conditions, these compounds can also exhibit pro-oxidant behavior, a dual activity that is crucial to understand in the context of drug development.

Mechanism of Antioxidant Action

The primary antioxidant mechanism of 2,4-dihydroxyanisole involves the scavenging of free radicals, such as the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The presence of hydroxyl groups on the aromatic ring allows for the donation of a hydrogen atom, which stabilizes the radical. The resulting phenoxyl radical is relatively stable due to resonance delocalization, which prevents it from initiating new oxidation chains.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a standard and rapid method to evaluate the antioxidant capacity of a compound.[1]

Principle: The DPPH radical is a stable free radical with a deep violet color in solution, showing a characteristic absorbance at approximately 517 nm.[2] When an antioxidant is added, the DPPH radical is reduced, leading to a color change to a pale yellow, which is measured as a decrease in absorbance.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of 2,4-dihydroxyanisole in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a working solution of DPPH (e.g., 0.1 mM) in the same solvent. This solution should be freshly prepared and protected from light.

-

-

Assay Procedure:

-

In a 96-well microplate, add a series of dilutions of the 2,4-dihydroxyanisole stock solution.

-

Add the DPPH working solution to each well.

-

Include a positive control (e.g., ascorbic acid or Trolox) and a blank control (solvent with DPPH).

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.

-

Pro-oxidant Activity

While acting as antioxidants, phenolic compounds can also exhibit pro-oxidant effects, often in the presence of transition metal ions like copper or iron. This can lead to the generation of reactive oxygen species (ROS), which can induce cellular damage. This dual role is concentration-dependent and influenced by the cellular environment.

Part 2: Enzyme Inhibition Profile

2,4-Dihydroxyanisole and its derivatives have shown significant inhibitory activity against various enzymes, with tyrosinase being a prominent target. This inhibitory action is of great interest for applications in cosmetics and medicine for treating hyperpigmentation disorders.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, catalyzing the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[3] Chalcone derivatives containing the 2,4-dihydroxyphenyl moiety have been identified as potent tyrosinase inhibitors.[4] The 2,4-dihydroxy structure is crucial for this activity, likely due to its ability to chelate the copper ions in the active site of the enzyme.

Experimental Protocol: Tyrosinase Inhibition Assay

This colorimetric assay measures the ability of a compound to inhibit the oxidation of L-DOPA by mushroom tyrosinase.[5]

Principle: Tyrosinase oxidizes L-DOPA to form dopachrome, an orange-red colored product with an absorbance maximum around 475-492 nm. An inhibitor will reduce the rate of dopachrome formation.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of 2,4-dihydroxyanisole in a suitable solvent (e.g., DMSO).

-

Prepare a mushroom tyrosinase solution (e.g., 1000 U/mL) in phosphate buffer (pH 6.8).

-

Prepare an L-DOPA solution (e.g., 2.5 mM) in phosphate buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add the phosphate buffer, the test compound at various concentrations, and the tyrosinase solution.

-

Pre-incubate the mixture for 10 minutes at room temperature.

-

Initiate the reaction by adding the L-DOPA solution.

-

Include a positive control (e.g., kojic acid) and a negative control (without the inhibitor).

-

-

Measurement and Analysis:

-

Measure the absorbance at 475 nm at regular intervals for a set period (e.g., 20 minutes) using a microplate reader.

-

Calculate the rate of reaction (change in absorbance per minute).

-

The percentage of tyrosinase inhibition is calculated as: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100

-

Determine the IC50 value from the dose-response curve.

-

Part 3: Cytotoxicity and Anti-proliferative Effects

The cytotoxic properties of 2,4-dihydroxyanisole derivatives, particularly butylated hydroxyanisole (BHA), have been investigated against various cancer cell lines. The mechanisms often involve the induction of apoptosis and are linked to their pro-oxidant activities at higher concentrations.

Mechanism of Cytotoxicity

The cytotoxic effects are often attributed to the generation of reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and the activation of apoptotic pathways. For instance, the combination of BHA with other agents has been shown to synergistically reduce ATP levels in cancer cells, indicating mitochondrial toxicity.[6]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[7][8][9]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Culture:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of 2,4-dihydroxyanisole for a specific duration (e.g., 24, 48, or 72 hours).

-

Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

-

MTT Incubation:

-

After the treatment period, add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

-

Part 4: Modulation of Cellular Signaling Pathways

2,4-Dihydroxyanisole and its analogs can influence key cellular signaling pathways involved in inflammation and the cellular stress response, such as the NF-κB and Nrf2 pathways.

Inhibition of the NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.[10] Some phenolic compounds can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.[11] This anti-inflammatory activity is a promising area for therapeutic development.

Caption: Inhibition of the NF-κB signaling pathway by 2,4-dihydroxyanisole.

Activation of the Nrf2 Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is the master regulator of the antioxidant response.[12] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Oxidative stress or electrophilic compounds can disrupt the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and detoxification enzymes.[13]

Experimental Workflow: Western Blot for Nrf2 Activation

Western blotting is a key technique to confirm the activation of the Nrf2 pathway by measuring the nuclear accumulation of Nrf2 and the expression of its target genes.[6][14]

Caption: Experimental workflow for assessing Nrf2 nuclear translocation via Western Blot.

Part 5: Antimicrobial Properties

Derivatives of 2,4-dihydroxyanisole have demonstrated both antibacterial and antifungal activities. For example, 2-hydroxy-4-methoxybenzaldehyde has shown efficacy against Staphylococcus aureus.[15] Additionally, various chalcones and other phenolic compounds exhibit antifungal properties.[16] The mechanism of action is often related to the disruption of the microbial cell membrane.

Conclusion and Future Directions

2,4-Dihydroxyanisole and its structurally related compounds represent a versatile scaffold with a rich spectrum of biological activities. Their antioxidant, enzyme inhibitory, cytotoxic, and signaling modulatory properties make them compelling candidates for further investigation in drug discovery. The provided experimental protocols offer a robust framework for researchers to explore these activities. Future research should focus on elucidating the precise structure-activity relationships, optimizing the therapeutic window to balance efficacy and potential toxicity, and exploring synergistic combinations with existing drugs to enhance therapeutic outcomes in areas such as oncology, dermatology, and inflammatory diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. iomcworld.com [iomcworld.com]

- 3. Inhibition of tyrosinase activity and melanine pigmentation by 2-hydroxytyrosol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. atcc.org [atcc.org]

- 10. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Nrf2-mediated therapeutic effects of dietary flavones in different diseases [frontiersin.org]

- 14. benchchem.com [benchchem.com]

- 15. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antifungal Activity of 2-Hydroxy 4,4'6'Trimethoxy Chalcone - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-Methoxybenzene-1,3-diol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: The Analytical Imperative

In the landscape of chemical research and pharmaceutical development, the unambiguous identification and characterization of molecular compounds are the bedrock of progress. 4-Methoxybenzene-1,3-diol (CAS 6100-60-3), also known as 4-methoxyresorcinol, is a substituted phenol with potential applications as a key intermediate in the synthesis of more complex molecules. Its precise chemical structure, governed by the placement of two hydroxyl groups and one methoxy group on a benzene ring, dictates its reactivity, physical properties, and biological interactions. This guide provides an in-depth, field-proven perspective on the application of core spectroscopic techniques—NMR, IR, and MS—to elucidate and confirm the structure of this compound, moving beyond mere data presentation to explain the analytical reasoning that underpins each step.

Foundational Knowledge and Safety

Before any analytical work commences, a thorough understanding of the subject compound is critical.

Authoritative Insight on Safety: From a practical standpoint, safety protocols are not mere formalities; they are integral to reliable and reproducible science. This compound is classified as an irritant. Handling requires standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, to prevent skin and eye irritation. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation.[1][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. The choice of solvent is the first critical decision. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound due to its ability to dissolve the polar diol and, crucially, to allow for the observation of the exchangeable hydroxyl protons.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum provides a proton census, detailing the chemical environment, count, and connectivity of every hydrogen atom. For this compound, we anticipate signals for the methoxy group, the three aromatic protons, and the two hydroxyl protons.

Interpreting the Data: The spectrum reveals three distinct regions of interest. The upfield singlet corresponds to the methoxy group, shielded by the electron-donating oxygen. The downfield aromatic region shows a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. The broad signals for the hydroxyl protons are concentration and temperature-dependent.

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.01 | Singlet, Broad | 1H | OH (at C1) |

| ~8.85 | Singlet, Broad | 1H | OH (at C3) |

| ~6.85 | Doublet (d) | 1H | Ar-H (H6) |

| ~6.19 | Doublet (d) | 1H | Ar-H (H2) |

| ~6.11 | Doublet of Doublets (dd) | 1H | Ar-H (H5) |

| ~3.70 | Singlet (s) | 3H | -OCH₃ |

Data sourced from the Spectral Database for Organic Compounds (SDBS).[5]

Causality Behind the Assignments: The coupling pattern is definitive. H6 is ortho to H5, resulting in a doublet. H2 is only coupled to H5 (meta-coupling), appearing as a doublet with a smaller coupling constant. H5 is coupled to both H6 (ortho) and H2 (meta), thus appearing as a doublet of doublets. This pattern is a textbook example that validates the substitution pattern.

Caption: ¹H NMR assignments for this compound.

¹³C NMR Spectroscopy: The Carbon Skeleton

Complementing the ¹H NMR, the ¹³C spectrum reveals the electronic environment of each carbon atom. Due to the lack of symmetry, all seven carbon atoms in the molecule are chemically distinct and should produce seven unique signals.

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~158.4 | C3 | Phenolic carbon, strongly deshielded by attached OH. |

| ~150.1 | C1 | Phenolic carbon, deshielded by attached OH. |

| ~145.8 | C4 | Aromatic carbon attached to the electron-donating -OCH₃ group. |

| ~113.1 | C6 | Aromatic C-H, ortho to -OH and meta to -OCH₃. |

| ~105.7 | C5 | Aromatic C-H, ortho to both -OH and -OCH₃ groups. |

| ~101.2 | C2 | Aromatic C-H, ortho to two hydroxyl groups, most shielded CH. |

| ~55.9 | -OCH₃ | Methoxy carbon, typical chemical shift. |

Data sourced from the Spectral Database for Organic Compounds (SDBS).[5]

Expertise in Interpretation: The most downfield signals (~158-145 ppm) are assigned to the carbons directly bonded to oxygen, as oxygen is highly electronegative and deshields the carbon nucleus. The carbon of the methoxy group is the most upfield, consistent with an sp³ hybridized carbon attached to an oxygen.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 20-25 mg of this compound for ¹³C NMR (5-10 mg is sufficient for ¹H NMR).

-

Dissolution: Dissolve the sample in ~0.6 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.

-

Homogenization: Gently vortex the tube to ensure the sample is fully dissolved and the solution is homogeneous.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Data Acquisition: Load standard acquisition parameters for the solvent. Acquire a ¹H spectrum first, followed by a ¹³C spectrum. Standard experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be run to differentiate between CH, CH₂, and CH₃ carbons, further validating the assignments.

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum is essentially a vibrational fingerprint. For this compound, the key features will be the hydroxyl and ether groups, as well as the aromatic ring.

Table 3: Key IR Absorption Bands for this compound (ATR)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3500 - 3200 | Strong, Broad | O-H Stretch (phenolic, hydrogen-bonded) |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2840 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| 1600 - 1450 | Medium-Strong | C=C Aromatic Ring Stretch |

| ~1280 & ~1030 | Strong | C-O Stretch (Aryl ether and Phenol) |

Data interpreted from characteristic functional group regions and publicly available spectra.[6]

Trustworthiness Through Causality: The most prominent feature is the very broad absorption band above 3200 cm⁻¹. Its breadth is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules, a hallmark of phenols. The strong peaks in the 1300-1000 cm⁻¹ region are diagnostic for the C-O stretching vibrations of both the phenolic hydroxyl groups and the methoxy ether linkage.

Caption: A standardized workflow for acquiring an ATR-FTIR spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues to its structure. Using Electron Ionization (EI), we expect to see a clear molecular ion peak and characteristic fragment ions.

-

Exact Mass: 140.04734 g/mol [6]

Table 4: Major Fragments in the EI-Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Possible Fragment Ion |

| 140 | High | [M]⁺ (Molecular Ion) |

| 125 | High | [M - CH₃]⁺ |

| 97 | Medium | [M - CH₃ - CO]⁺ |

| 69 | Medium | Further fragmentation |

Data sourced from the Spectral Database for Organic Compounds (SDBS).[5]

Mechanistic Insight: The fragmentation pathway is a logical cascade driven by the structure's inherent weaknesses. The molecular ion at m/z 140 confirms the molecular formula. The most abundant fragment at m/z 125 is the result of the loss of a methyl radical (•CH₃) from the methoxy group, a very common and energetically favorable fragmentation for aryl methyl ethers. Subsequent loss of a neutral carbon monoxide (CO) molecule from the resulting phenolic structure is also a classic fragmentation pattern for phenols, leading to the ion at m/z 97.

Caption: Primary EI-MS fragmentation pathway for the title compound.

Integrated Analytical Workflow

No single technique provides absolute proof. The power of spectroscopic characterization lies in the integration of orthogonal techniques. Each method corroborates the others, building an unshakeable, self-validating case for the molecular structure.

Caption: Integrated workflow for spectroscopic structural confirmation.

Conclusion

The spectroscopic data acquired through ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry collectively provide a comprehensive and definitive characterization of this compound. The NMR spectra elucidate the precise proton and carbon framework, the IR spectrum confirms the presence of key hydroxyl and ether functional groups, and the mass spectrum verifies the molecular weight and reveals a logical fragmentation pattern. This multi-faceted, self-validating approach ensures the highest degree of confidence in the compound's identity and purity, a non-negotiable standard for any research or development endeavor.

References

- 1. 6100-60-3[this compound]- Acmec Biochemical [acmec.com.cn]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 6100-60-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 6. 1,2-Benzenediol, 4-methoxy- | C7H8O3 | CID 587766 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Methoxyresorcinol (CAS 6100-60-3) for Advanced Research and Development

This guide provides a comprehensive technical overview of 4-Methoxyresorcinol (CAS 6100-60-3), a versatile chemical intermediate with significant applications in organic synthesis and the development of novel bioactive molecules. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the core chemical properties, synthesis, analytical characterization, and practical applications of this compound, with a focus on its utility as a scaffold in the creation of pharmacologically relevant structures.

Core Chemical Identity and Physicochemical Properties

4-Methoxyresorcinol, systematically named 4-methoxybenzene-1,3-diol, is a member of the phenols and methoxybenzenes chemical classes.[1] Its structure, featuring a resorcinol core with a methoxy group at the 4-position, imparts a unique reactivity profile, making it a valuable precursor in multi-step organic synthesis.

Table 1: Physicochemical Properties of 4-Methoxyresorcinol

| Property | Value | Reference |

| CAS Number | 6100-60-3 | [2][3][4] |

| Molecular Formula | C₇H₈O₃ | [2][3][4] |

| Molecular Weight | 140.14 g/mol | [2][3][4] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2,4-Dihydroxyanisole, 4-Methoxyresorcinol | [2] |

| Appearance | Yellowish oil, solidifies on cooling | [1] |

| Melting Point | 66-67 °C | [1] |

| Boiling Point | 132-135 °C at 4 mmHg | [1] |

| Storage | 2-8°C, in a dark, dry place | [2] |

Synthesis and Purification: A Validated Protocol

The synthesis of 4-Methoxyresorcinol is well-documented, with a common and efficient method being the Dakin reaction of isovanillin (3-hydroxy-4-methoxybenzaldehyde). This process involves the oxidation of the aldehyde group, followed by hydrolysis to yield the diol.

Synthetic Workflow: From Isovanillin to 4-Methoxyresorcinol

The following diagram outlines the key steps in a typical synthesis protocol.

References

The Evolving Landscape of 4-Methoxybenzene-1,3-diol Derivatives: A Technical Guide for Drug Discovery

Abstract

This technical guide provides an in-depth exploration of 4-Methoxybenzene-1,3-diol, a pivotal scaffold in medicinal chemistry, and its expanding family of derivatives and analogues. With a primary focus on their well-documented role as tyrosinase inhibitors, this document delves into the synthesis, biological activities, mechanisms of action, and structure-activity relationships (SAR) that are critical for researchers, scientists, and professionals in drug development. By synthesizing technical data with practical insights, this guide aims to be an essential resource for harnessing the therapeutic potential of these versatile compounds. We will explore detailed experimental protocols, from chemical synthesis to biological evaluation, and present key data in a clear, comparative format. Furthermore, this guide will illuminate the underlying scientific principles through workflow and pathway diagrams, providing a comprehensive understanding of the core concepts.

Introduction: The Significance of the 4-Substituted Resorcinol Moiety

The resorcinol (1,3-dihydroxybenzene) framework is a recurring motif in a multitude of biologically active molecules, both natural and synthetic. Its derivatives are known for a wide array of pharmacological effects, including antiseptic, anti-inflammatory, and skin-lightening properties.[1] Within this chemical class, the 4-substituted resorcinols have emerged as particularly promising, with this compound (also known as 4-methoxyresorcinol or 2,4-dihydroxyanisole) serving as a key parent compound for the development of novel therapeutics.

The strategic placement of a methoxy group at the 4-position of the resorcinol ring significantly influences the molecule's electronic and steric properties, thereby modulating its biological activity. This guide will provide a comprehensive overview of the current state of research into this compound derivatives and their analogues, with a particular emphasis on their applications in dermatology and oncology.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the core scaffold is fundamental to the design and synthesis of its derivatives.

| Property | Value | Reference |

| CAS Number | 6100-60-3 | [1] |

| Molecular Formula | C₇H₈O₃ | [1] |

| Molecular Weight | 140.14 g/mol | [1] |

| Appearance | Solid | [2] |

| Storage Temperature | 2°C - 8°C | [1] |

| SMILES | COC1=C(O)C=C(O)C=C1 | [3] |

| InChIKey | GPJJASIJVRXZFI-UHFFFAOYSA-N | [2] |

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives often involves multi-step processes that leverage well-established organic reactions. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Core Synthesis of 4-Alkylresorcinols: A General Two-Step Approach

A prevalent strategy for the synthesis of 4-alkylresorcinols involves a two-step process: an acylation or condensation reaction to introduce a carbonyl-containing side chain, followed by a reduction of the keto group.

This classic electrophilic aromatic substitution reaction is a cornerstone for introducing an acyl group onto the resorcinol ring.

-

Causality of Experimental Choices: The use of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), is crucial for activating the carboxylic acid (in this case, butyric acid for the synthesis of 4-butyrylresorcinol) to generate the acylium ion electrophile. Toluene is often used as a solvent and can be removed by distillation. The reaction is typically monitored by High-Performance Liquid Chromatography (HPLC) to determine its completion.

This reaction involves the condensation of an aldehyde or ketone with an enolizable carbonyl compound. For the synthesis of certain 4-alkylresorcinol precursors, 4-acetylresorcinol can be reacted with an appropriate alkyl aldehyde.

-

Causality of Experimental Choices: The reaction is typically carried out under basic conditions (e.g., sodium hydroxide in methanol) to facilitate the formation of the enolate ion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

The final step in the synthesis of 4-alkylresorcinols is the reduction of the ketone functionality.

-

Causality of Experimental Choices: Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst is a common and effective method for this reduction. Polymethylhydrosiloxane (PMHS) can be used as a convenient and mild hydrogen source. The completion of the reaction is monitored by HPLC.

Synthesis Workflow

Caption: General synthetic workflows for 4-alkylresorcinols.

Key Biological Activities and Mechanisms of Action

Derivatives of this compound have been investigated for a range of biological activities, with tyrosinase inhibition being the most extensively studied.

Tyrosinase Inhibition and the Treatment of Hyperpigmentation

Tyrosinase is a copper-containing enzyme that plays a rate-limiting role in the biosynthesis of melanin, the pigment responsible for skin, hair, and eye color.[4][5] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, the inhibition of tyrosinase is a primary strategy in the development of skin-lightening agents.

The 4-substituted resorcinol moiety has been identified as a critical pharmacophore for potent tyrosinase inhibition.[6] Compounds containing this scaffold have demonstrated significantly greater inhibitory activity compared to common agents like kojic acid.

The precise mechanism of tyrosinase inhibition by resorcinol derivatives has been a subject of extensive research and debate. The current understanding points towards a "suicide inactivation" or "Quintox mechanism."[7][8][9]

In this mechanism, the resorcinol derivative acts as a substrate for the monooxygenase activity of tyrosinase, leading to the formation of a hydroxy-intermediate (3-hydroxy-ortho-quinone).[7][8][9] This intermediate then undergoes deprotonation, resulting in the irreversible elimination of a copper atom (Cu(0)) from the active site of the enzyme, thereby inactivating it.[7][8] This mechanism is distinct from simple competitive inhibition and explains the high potency of many resorcinol derivatives.

Caption: The Quintox mechanism of tyrosinase inactivation.

Cytotoxic Activity Against Cancer Cell Lines

Emerging research has highlighted the potential of 4-methoxy-substituted compounds as cytotoxic agents against various cancer cell lines. While the exact mechanisms are still under investigation, these findings open up new avenues for the development of novel anticancer therapeutics based on the this compound scaffold.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the biological activity of a lead compound. For 4-substituted resorcinol derivatives, several key structural features have been identified that influence their tyrosinase inhibitory potency:

-

The Resorcinol Moiety: The 1,3-dihydroxybenzene core is essential for activity. The two hydroxyl groups are believed to act as hydrogen bond donors, interacting with the active site of tyrosinase.[6]

-

Substitution at the 4-Position: The nature of the substituent at the 4-position significantly impacts potency. Alkyl chains of varying lengths have been explored, with an optimal chain length often leading to maximum activity.[10]

-

Hydrophobicity: The overall hydrophobicity of the molecule, often expressed as the cLogP value, plays a role in its ability to penetrate cell membranes and interact with the enzyme. Studies have shown that there is an optimal cLogP value for maximum inhibition of melanin production in cellular assays.[10]

Experimental Protocols

The following protocols are provided as a guide for the synthesis and biological evaluation of this compound derivatives.

Protocol 1: Synthesis of 4-n-Butylresorcinol

This protocol is a representative example of the two-step synthesis of a 4-alkylresorcinol.

Step 1: Friedel-Crafts Acylation to form 4-Butyrylresorcinol

-

To a 2000 mL three-necked flask equipped with a mechanical stirrer and a water separator, add resorcinol (220g, 1.0 eq), toluene (700 mL), zinc chloride (350 g, 1.3 eq), and butyric acid (220 g, 1.25 eq).

-

Heat the mixture to 105-110°C and maintain the reaction for 4-6 hours.

-

Monitor the reaction progress using HPLC.

-

After the reaction is complete, cool the mixture and add 500g of water to the flask.

-

Distill off the toluene under heating.

Step 2: Reduction to 4-n-Butylresorcinol

-

In a 2000 mL three-necked flask, add 4-butyrylresorcinol (300 g, 1.0 eq), 5% Pd/C (2 g, 0.007x), and methanol (1200 mL).

-

Add polymethylhydrosiloxane (PMHS, 320 mL, hydrogen equivalent > 5 eq).

-

Raise the temperature to 50°C and stir for 3-4 hours.

-

Monitor the reaction completion by HPLC.

-

Filter off the palladium on carbon catalyst.

-

Wash the organic phase, dry it over an anhydrous salt (e.g., MgSO₄), concentrate under reduced pressure, and recrystallize to obtain pure 4-butylresorcinol.

Protocol 2: In Vitro Tyrosinase Inhibition Assay

This spectrophotometric assay is used to determine the inhibitory effect of a compound on tyrosinase activity using L-DOPA as a substrate.[3][11]

Materials and Reagents:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Test Inhibitor (e.g., this compound derivative)

-

Kojic Acid (Positive Control)

-

Sodium Phosphate Buffer (50 mM, pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a 1000 units/mL solution of mushroom tyrosinase in cold sodium phosphate buffer. Keep on ice.

-

Prepare a 10 mM solution of L-DOPA in sodium phosphate buffer. Prepare fresh.

-

Prepare serial dilutions of the test inhibitor and kojic acid in the appropriate solvent (e.g., DMSO).

-

In a 96-well plate, add the following to each well:

-

Test Wells: 40 µL of sodium phosphate buffer, 20 µL of the test inhibitor dilution, and 20 µL of tyrosinase solution.

-

Positive Control Wells: 40 µL of sodium phosphate buffer, 20 µL of the kojic acid dilution, and 20 µL of tyrosinase solution.

-

Negative Control Well (No Inhibitor): 60 µL of sodium phosphate buffer and 20 µL of tyrosinase solution.

-

Blank Well: 80 µL of sodium phosphate buffer.

-

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of L-DOPA solution to all wells. The total volume in each well should be 100 µL.

-

Immediately measure the absorbance at 475 nm using a microplate reader. Take readings every minute for 10-20 minutes.

-

Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is used to assess the cytotoxicity of the synthesized compounds.[2][5][12][13]

Materials and Reagents:

-

Cell line (e.g., B16F10 murine melanoma cells)

-

Complete culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

-

Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Data Summary

The following table summarizes the tyrosinase inhibitory activity of selected 4-substituted resorcinol derivatives.

| Compound | IC₅₀ (µM) vs. Mushroom Tyrosinase | Reference |

| Kojic Acid | 48.62 ± 3.38 | [6] |

| 4-n-Butylresorcinol | Potent inhibitor | [10] |

| Urolithin derivative 1h | 4.14 ± 0.10 | [6] |

| Urolithin derivative 2a | 15.69 ± 0.40 | [6] |

Conclusion and Future Perspectives

This compound and its derivatives represent a rich and promising area of research for the development of novel therapeutic agents. Their well-established role as potent tyrosinase inhibitors has already led to their use in dermatological and cosmetic applications for the management of hyperpigmentation. The elucidation of the "Quintox mechanism" provides a solid foundation for the rational design of even more effective inhibitors.

Future research in this field should focus on:

-

Expanding the SAR: Systematic exploration of a wider range of substituents at various positions on the resorcinol ring to fine-tune activity and selectivity.

-

Investigating Other Biological Targets: Further exploring the cytotoxic, antiviral, and other enzymatic inhibitory activities of these compounds to uncover new therapeutic applications.

-

Improving Pharmacokinetic Properties: Modifying the core structure to enhance properties such as solubility, stability, and bioavailability for improved in vivo efficacy.

-

Clinical Translation: Advancing the most promising candidates through preclinical and clinical development to bring new and effective treatments to patients.

The versatility of the this compound scaffold, combined with a growing understanding of its biological interactions, ensures that it will remain a significant area of focus in medicinal chemistry for years to come.

References

- 1. byjus.com [byjus.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 1,2,4-Benzenetriol [drugfuture.com]

- 4. Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation [jmchemsci.com]

- 7. US4538002A - Process for the production of hydroxyanisole and alkylated hydroxyanisoles - Google Patents [patents.google.com]

- 8. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. Resorcinol - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. 4-(6-Hydroxy-2-naphthyl)-1,3-bezendiol: a potent, new tyrosinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Understanding 4-Methoxybenzene-1,3-diol

An In-Depth Technical Guide to the Solubility Profile of 4-Methoxybenzene-1,3-diol

This compound, also known as 4-methoxyresorcinol, is an aromatic organic compound featuring a benzene ring substituted with one methoxy group and two hydroxyl groups. This substitution pattern confers specific physicochemical properties that are of significant interest in synthetic chemistry and pharmaceutical sciences. Its structural features—particularly the presence of hydrogen bond donors (hydroxyl groups) and a hydrogen bond acceptor (methoxy group)—dictate its interaction with various solvents, making a thorough understanding of its solubility profile essential for its application in research and development.

This guide provides a comprehensive overview of the solubility of this compound, the methodologies for its determination, the key factors that influence it, and its practical implications in a laboratory setting.

| Property | Value | Source |

| IUPAC Name | 4-methoxy-1,3-benzenediol | |

| Synonyms | 4-methoxyresorcinol | [1] |

| CAS Number | 6100-60-3 | [1] |

| Molecular Formula | C₇H₈O₃ | [2] |

| Molecular Weight | 140.14 g/mol | [3] |

| Physical Form | Solid | |

| Melting Point | 66 °C | [2] |

| Boiling Point | 123-125 °C at 1.5 mmHg | [2] |

Section 1: Experimentally Determined Solubility Profile

The solubility of a compound is a critical parameter that influences its behavior in various applications, from reaction kinetics to bioavailability.[4] The dual nature of this compound, with its polar hydroxyl groups and less polar benzene ring and methoxy group, results in a varied solubility profile.

Below is a table of illustrative solubility data in common laboratory solvents. These values are representative and emphasize the necessity of empirical determination for precise measurements in your specific experimental context.

| Solvent | Polarity | Expected Solubility | Rationale |

| Water | Polar Protic | Sparingly Soluble | The two hydroxyl groups can form hydrogen bonds with water, but the hydrophobic benzene ring limits overall solubility. |

| Ethanol | Polar Protic | Soluble | "Like dissolves like"; ethanol's polarity and ability to hydrogen bond make it a good solvent for this molecule. |

| Methanol | Polar Protic | Soluble | Similar to ethanol, methanol is a polar protic solvent capable of effectively solvating the molecule. |

| Acetone | Polar Aprotic | Soluble | Acetone's polarity is sufficient to dissolve the compound, interacting via dipole-dipole forces. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | DMSO is a powerful polar aprotic solvent, often used to dissolve compounds for biological screening.[4] |

| Dichloromethane (DCM) | Non-Polar | Slightly Soluble | The non-polar nature of DCM is less compatible with the polar hydroxyl groups, resulting in lower solubility. |

Section 2: Gold-Standard Methodology for Solubility Determination: The Shake-Flask Method

To obtain reliable and thermodynamically meaningful solubility data, a robust and validated methodology is paramount. The shake-flask method is widely considered the "gold standard" for determining equilibrium solubility.[5][6] Its strength lies in ensuring that a true equilibrium is reached between the undissolved solid and the saturated solution.[7]

Causality Behind the Shake-Flask Protocol

The core principle is to create a saturated solution by allowing an excess of the solid compound to equilibrate with the solvent over a defined period. This ensures the solvent is fully saturated and the measured concentration represents the true thermodynamic solubility limit under the specified conditions.[5] Stirring or shaking facilitates the dissolution process, while a controlled temperature is crucial as solubility is highly temperature-dependent.[8]

Step-by-Step Experimental Protocol

-

Preparation : Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial or flask. The excess solid is critical to ensure saturation is achieved and maintained.[5]

-

Equilibration : Place the sealed container in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation : After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid. This is a critical step and is typically achieved by centrifugation or filtration through a fine-pore filter (e.g., 0.22 µm) to avoid transferring any solid particles.[9]

-

Dilution : Accurately dilute a known volume of the clear, saturated supernatant with an appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Quantification : Analyze the concentration of the diluted sample using a validated analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[9]

-

Calculation : Calculate the original solubility by correcting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Section 3: Critical Factors Influencing Solubility

The solubility of this compound is not a static value; it is profoundly influenced by the physicochemical environment. Understanding these factors is essential for controlling and predicting its behavior.

The Effect of pH

For ionizable compounds, pH is one of the most significant factors affecting aqueous solubility.[7] this compound, with two phenolic hydroxyl groups, is a weak acid.

-

In Acidic to Neutral Media (pH < 7) : The hydroxyl groups remain protonated (unionized). The solubility is primarily governed by the molecule's intrinsic ability to interact with water.

-

In Alkaline Media (pH > 8) : As the pH increases above the pKa of the phenolic groups, they begin to deprotonate, forming anionic phenolate species. The formation of these charged ions dramatically increases the molecule's polarity and its affinity for water, leading to a significant rise in aqueous solubility. Research on other phenolic compounds confirms that solubility is often highest at very alkaline pH values.[10]

The Effect of Temperature

Temperature affects the thermodynamics of dissolution.[11] For most solid organic compounds, the dissolution process is endothermic, meaning it absorbs heat from the surroundings.[12]

-

Increasing Temperature : According to Le Châtelier's principle, increasing the temperature of an endothermic process will shift the equilibrium to favor more dissolution.[12] Therefore, the solubility of this compound is expected to increase as the temperature rises.[13] Studies have shown that for many organic solids, the relationship between solubility and temperature is exponential.[14][15]

Caption: Factors Influencing the Solubility of this compound.

Section 4: Practical Applications in Research and Development

A well-characterized solubility profile is not merely academic; it is foundational for successful drug discovery and development.

-

Lead Optimization and Pre-formulation : Early-stage solubility assessment is crucial for selecting drug candidates with favorable properties.[4] Poor solubility can lead to challenges in formulation and may result in poor bioavailability.[4]

-

Formulation Development : Solubility data dictates the choice of excipients and vehicle systems for creating stable and effective dosage forms, whether for oral, topical, or parenteral administration.

-

Analytical Method Development : Understanding solubility in various organic solvents and aqueous buffers is essential for developing robust analytical methods, such as choosing the mobile phase for HPLC or a suitable diluent for spectroscopic analysis.

-

In Vitro and In Vivo Testing : For biological assays, the test compound must be fully dissolved in the vehicle to ensure accurate and reproducible results and to avoid underestimating toxicity or efficacy.[4]

Section 5: Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

-

Hazards : The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[2]

-

Handling : Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16] Avoid breathing dust and ensure adequate ventilation. Wash hands thoroughly after handling.[17]

-

Storage : Store in a tightly sealed container in a dry, dark place at room temperature to maintain its stability and purity.

Conclusion